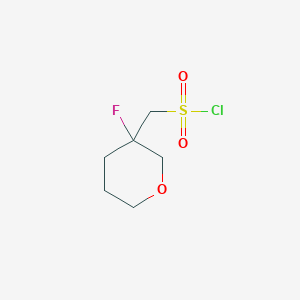

(3-Fluorooxan-3-yl)methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Fluorooxan-3-yl)methanesulfonyl chloride” is a chemical compound with the molecular formula C6H10ClFO3S . It has a CAS Number of 2253640-03-6 and a molecular weight of 216.66 .

Molecular Structure Analysis

The IUPAC name for this compound is (3-fluorotetrahydro-2H-pyran-3-yl)methanesulfonyl chloride . The InChI code for this compound is 1S/C6H10ClFO3S/c7-12(9,10)5-6(8)2-1-3-11-4-6/h1-5H2 .Scientific Research Applications

Electrochemical Properties in Ionic Liquids

Research has explored the electrochemical properties of vanadium pentoxide films in methanesulfonyl chloride (MSC) - aluminum chloride ionic liquids. This has potential implications for energy storage technologies, such as batteries. The reversible intercalation of sodium into these films highlights a promising avenue for cathode material research (Su, Winnick, & Kohl, 2001).

Synthesis of Fluorinated Analogs

In the field of organic synthesis, studies have shown that methanesulfonyl chloride can react with various chloroformates, acyl chlorides, and other compounds to form fluorinated analogs. This process, which occurs rapidly and under mild conditions, is crucial for the synthesis of complex organic molecules, including pharmaceuticals (Švec, Eisner, Kolářová, Weidlich, Pejchal, & Růžička, 2008).

Solvolysis Studies

The solvolysis (chemical decomposition in a solvent) of methanesulfonyl chloride has been extensively studied. This research is important for understanding reaction mechanisms in organic chemistry, particularly in solvent-based reactions (Kevill, Ryu, Niedermeyer, Koyoshi, & D’Souza, 2007).

Peptide Labeling for PET

Methanesulfonyl precursors have been used in the preparation of fluorothiols for peptide labeling, demonstrating significant potential for use in positron emission tomography (PET). This application is crucial for medical imaging and diagnostic procedures (Glaser, Karlsen, Solbakken, Arukwe, Brady, Luthra, & Cuthbertson, 2004).

properties

IUPAC Name |

(3-fluorooxan-3-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClFO3S/c7-12(9,10)5-6(8)2-1-3-11-4-6/h1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMAXWQGZMZXPMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)(CS(=O)(=O)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClFO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Fluorooxan-3-yl)methanesulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2375462.png)

![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-2-ylmethanone](/img/structure/B2375463.png)

![3-(butylthio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2375465.png)

![3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione](/img/structure/B2375467.png)

![2-{[6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2375471.png)

![tert-butyl 2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B2375473.png)

![N-(2-((1H-indol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2375474.png)

![5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2375478.png)

![8-Thia-2-azaspiro[4.5]decan-3-one 8,8-dioxide](/img/structure/B2375480.png)

![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl]acetic acid](/img/structure/B2375481.png)

![3-isobutyl-2-(4-methoxyphenyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2375483.png)

![(Z)-1-ethyl-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2375485.png)